Cas no 774608-13-8 (5-Bromo-2-methylphenylboronic acid)
5-Bromo-2-methylphenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (5-Bromo-2-methylphenyl)boronic acid
- 5-BROMO-2-METHYLPHENYLBORONIC ACID
- Boronic acid,B-(5-bromo-2-methylphenyl)-
- A865238
- ZFB60813
- 2-methyl-5-bromo-phenylboronic acid
- N12928
- BS-22557
- CS-0174887
- 774608-13-8
- Boronic acid, (5-bromo-2-methylphenyl)- (9CI)
- MFCD16295061
- SCHEMBL3025082
- AKOS015834768
- DTXSID40667595
- (5-Bromo-2-methylphenyl)boronicacid
- QOZFXELTNKMOQP-UHFFFAOYSA-N
- (5-Bromo-2-methyl-phenyl)boronic acid
- BBL102088
- STL555887
- DB-362189
- 5-Bromo-2-methylphenylboronic acid
-
- MDL: MFCD16295061
- Inchi: 1S/C7H8BBrO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3
- InChI Key: QOZFXELTNKMOQP-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C)=C(B(O)O)C=1
Computed Properties
- Exact Mass: 213.98000
- Monoisotopic Mass: 213.98
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- PSA: 40.46000
- LogP: 0.43730
5-Bromo-2-methylphenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
5-Bromo-2-methylphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111214-1g |
(5-Bromo-2-methylphenyl)boronic acid |
774608-13-8 | 95% | 1g |
$675.00 | 2023-09-01 | |
| TRC | B694843-25mg |
5-Bromo-2-methylphenylboronic acid |
774608-13-8 | 25mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B694843-50mg |
5-Bromo-2-methylphenylboronic acid |
774608-13-8 | 50mg |
$ 150.00 | 2023-04-18 | ||
| TRC | B694843-100mg |
5-Bromo-2-methylphenylboronic acid |
774608-13-8 | 100mg |
$ 224.00 | 2023-04-18 | ||
| TRC | B694843-250mg |
5-Bromo-2-methylphenylboronic acid |
774608-13-8 | 250mg |
$ 397.00 | 2023-04-18 | ||
| Matrix Scientific | 207575-0.500g |
(5-Bromo-2-methylphenyl)boronic acid, 95% |
774608-13-8 | 95% | 0.500g |
$738.00 | 2023-09-10 | |
| Matrix Scientific | 207575-1g |
(5-Bromo-2-methylphenyl)boronic acid, 95% |
774608-13-8 | 95% | 1g |
$1248.00 | 2023-09-10 | |
| Matrix Scientific | 207575-5g |
(5-Bromo-2-methylphenyl)boronic acid, 95% |
774608-13-8 | 95% | 5g |
$3051.00 | 2023-09-10 | |
| Fluorochem | 218391-250mg |
5-Bromo-2-methylphenyl)boronic acid |
774608-13-8 | 95% | 250mg |
£276.00 | 2022-03-01 | |
| Fluorochem | 218391-1g |
5-Bromo-2-methylphenyl)boronic acid |
774608-13-8 | 95% | 1g |
£563.00 | 2022-03-01 |
5-Bromo-2-methylphenylboronic acid Suppliers
5-Bromo-2-methylphenylboronic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 5-Bromo-2-methylphenylboronic acid
Introduction to 5-Bromo-2-methylphenylboronic Acid (CAS No. 774608-13-8)
5-Bromo-2-methylphenylboronic acid, with the chemical formula C₇H₇BrBO₂, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound, identified by its CAS number 774608-13-8, serves as a crucial intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structural features, including a bromine substituent and a methyl group on the phenyl ring, make it a versatile building block for the development of novel molecules.
The significance of 5-Bromo-2-methylphenylboronic acid lies in its applications across multiple domains. In pharmaceutical research, this boronic acid derivative is widely utilized in the synthesis of biologically active compounds. Its boronic acid moiety facilitates the formation of carbon-carbon bonds, which is essential for constructing complex drug molecules. Recent studies have highlighted its role in developing targeted therapies for various diseases, including cancer and inflammatory conditions.
One of the most notable applications of 5-Bromo-2-methylphenylboronic acid is in the field of medicinal chemistry. Researchers have leveraged its reactivity to create novel inhibitors and agonists. For instance, studies have demonstrated its utility in designing small-molecule inhibitors that interact with specific protein targets. These inhibitors have shown promise in preclinical trials for their ability to modulate enzymatic activity and signaling pathways associated with disease progression.
In materials science, 5-Bromo-2-methylphenylboronic acid has been explored for its potential in polymer synthesis and functional material development. The boronic acid group's ability to form stable complexes with other molecules makes it valuable for creating smart materials with tunable properties. Recent advancements have shown its application in designing stimuli-responsive polymers and hydrogels, which could revolutionize drug delivery systems and tissue engineering.
The bromine substituent in 5-Bromo-2-methylphenylboronic acid enhances its reactivity and makes it a preferred choice for various synthetic transformations. This feature allows chemists to introduce additional functional groups or modify existing ones, enabling the creation of a diverse array of derivatives. Such flexibility is crucial for tailoring compounds to specific biological or material science applications.
Recent research has also explored the role of 5-Bromo-2-methylphenylboronic acid in green chemistry initiatives. The compound's efficiency in facilitating cross-coupling reactions under mild conditions aligns with the growing emphasis on sustainable synthetic methods. By reducing the need for harsh reagents and high temperatures, this boronic acid derivative contributes to more environmentally friendly chemical processes.
The pharmaceutical industry has been particularly keen on harnessing the potential of 5-Bromo-2-methylphenylboronic acid for drug discovery. Its incorporation into lead compounds has led to several promising candidates that are currently undergoing further investigation. The ability to modify its structure allows researchers to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.
Moreover, 5-Bromo-2-methylphenylboronic acid has found applications in diagnostic imaging techniques. Boron-containing compounds are increasingly being used in positron emission tomography (PET) scans due to their ability to target specific tissues or pathogens. The unique properties of this compound make it a valuable tool for developing contrast agents that enhance imaging accuracy.
The synthesis of 5-Bromo-2-methylphenylboronic acid itself is a testament to the advancements in synthetic organic chemistry. Modern techniques have enabled more efficient and scalable production methods, making it more accessible for industrial applications. This accessibility has spurred further innovation across various scientific disciplines.
In conclusion, 5-Bromo-2-methylphenylboronic acid (CAS No. 774608-13-8) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and beyond. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop novel therapeutics and advanced materials. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand even further, driving innovation across multiple sectors.
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